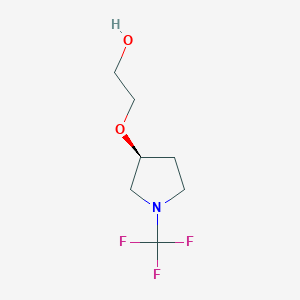
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol is a chiral compound featuring a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an ethanol moiety via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Ether Formation: The final step involves the formation of the ether linkage between the pyrrolidine ring and the ethanol moiety. This can be achieved through a nucleophilic substitution reaction using an appropriate alkoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the trifluoromethyl group or the pyrrolidine ring.
Substitution: The ether linkage can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of modified pyrrolidine derivatives.
Substitution: Formation of new ether derivatives with different functional groups.
科学研究应用
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of (S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring can interact with biological receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-1-Methyl-pyrrolidin-3-yloxy-acetic acid
- (S)-1-cyclohexyl-3-(pyrrolidin-3-yl)urea
- (S)-1-(Pyrrolidin-3-yl)-1H-tetrazole
Uniqueness
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.
属性
分子式 |
C7H12F3NO2 |
|---|---|
分子量 |
199.17 g/mol |
IUPAC 名称 |
2-[(3S)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanol |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)11-2-1-6(5-11)13-4-3-12/h6,12H,1-5H2/t6-/m0/s1 |
InChI 键 |
MZWAPVNFADCKSA-LURJTMIESA-N |
手性 SMILES |
C1CN(C[C@H]1OCCO)C(F)(F)F |
规范 SMILES |
C1CN(CC1OCCO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















